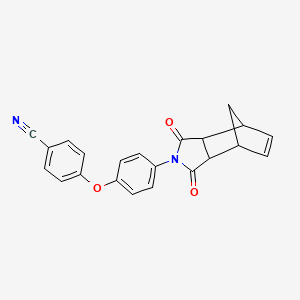

4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile is an organic compound that plays an essential role in various chemical and industrial applications. Its unique structure, featuring a tetrahydroisoindole core linked to a phenoxybenzonitrile moiety, makes it a valuable molecule in diverse fields such as materials science, pharmaceuticals, and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions::

- First Step: Cyclization:

The synthesis begins with a cyclization reaction, involving the diels-alder reaction of a maleic anhydride derivative with an appropriate diene.

Reaction conditions: Typically carried out in a solvent like toluene at elevated temperatures (around 100-150°C).

- Second Step: Coupling Reaction:

The intermediate product is then subjected to a coupling reaction with 4-hydroxybenzonitrile.

Reaction conditions: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are used to facilitate this step. Solvent: ethanol or methanol.

Industrial production often mirrors the lab-scale synthetic routes, albeit on a larger scale. Reactors used for the cyclization and coupling reactions are significantly larger, and the reactions are continuously monitored for optimal yield and purity.

High-performance liquid chromatography (HPLC) is employed to ensure the product's purity meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions::

- Oxidation::

4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile can undergo oxidation reactions with reagents like potassium permanganate (KMnO₄) to form more oxidized derivatives.

- Reduction::

Reduction reactions using lithium aluminum hydride (LiAlH₄) convert the compound into corresponding amines or alcohols.

- Substitution::

The phenoxy group allows for electrophilic aromatic substitution reactions. Common reagents include halogens and nitration mixtures (e.g., nitric acid and sulfuric acid).

The primary oxidation product is a more oxidized form of the original compound, while reduction usually yields amines or alcohols depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry::

Used as a building block in organic synthesis to create complex molecules.

Applications in the development of new polymers and materials with specific properties.

Investigated for potential pharmacological activities, including as enzyme inhibitors or modulators.

Utility in drug delivery systems due to its stable yet reactive nature.

Employed in the production of advanced materials, such as high-performance polymers and resins.

Investigated for use in coatings, adhesives, and sealants due to its structural properties.

Wirkmechanismus

- Molecular Targets and Pathways::

The exact mechanism by which 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile exerts its effects varies based on its application. In pharmacology, it may interact with specific enzymes, altering their activity or binding to receptors on cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds::

- 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy)benzonitrile::

Shares the isoindole core but lacks the methano bridge, leading to different reactivity and properties.

- 4-(4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)phenoxy)benzonitrile::

Contains an isoindole moiety without the tetrahydro and methano features, making it less stable in certain reactions.

The presence of both the tetrahydroisoindole core and the methano bridge in 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile grants it unique stability and reactivity, making it highly valuable for specific applications, especially where a robust and reactive compound is required.

Biologische Aktivität

4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile (CAS No. 193269-82-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14N2O7, with a molecular weight of 358.30 g/mol. It features a dioxoisoindole moiety connected to a phenoxy group and a benzonitrile structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing dioxolane and isoindole structures often exhibit a broad spectrum of biological activities. These can include antibacterial, antifungal, antineoplastic, and antiviral effects. The specific biological activities of this compound have been investigated in several studies.

Antifungal Activity

The antifungal properties of related compounds have been documented extensively. For instance, derivatives exhibiting dioxolane structures showed considerable activity against Candida albicans, indicating that this compound may also possess antifungal properties . The exact efficacy would require further empirical testing.

Case Studies and Experimental Findings

In experimental settings involving dioxolane derivatives:

- Study A : A series of synthesized dioxolanes were tested for their antibacterial and antifungal activities. Most compounds demonstrated significant activity against S. aureus and C. albicans, with some achieving perfect inhibition at concentrations as low as 625 µg/mL .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | 625 - 1250 | Not tested |

| Compound 2 | 625 | 500 |

| Compound 3 | Not effective | Effective |

Eigenschaften

IUPAC Name |

4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c23-12-13-1-7-17(8-2-13)27-18-9-5-16(6-10-18)24-21(25)19-14-3-4-15(11-14)20(19)22(24)26/h1-10,14-15,19-20H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGJJIHJCXHAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.